molecular formula C9H20O B3043015 (2R)-Nonan-2-OL CAS No. 70419-07-7

(2R)-Nonan-2-OL

Cat. No.: B3043015
CAS No.: 70419-07-7
M. Wt: 144.25 g/mol
InChI Key: NGDNVOAEIVQRFH-SECBINFHSA-N
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Description

(2R)-Nonan-2-OL is an organic compound belonging to the class of secondary alcohols. It is characterized by a hydroxyl group (-OH) attached to the second carbon of a nonane chain, with the specific stereochemistry denoted by the (2R) configuration. This compound is often used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: (2R)-Nonan-2-OL can be synthesized through several methods, including:

    Reduction of Ketones: One common method involves the reduction of 2-nonanone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in anhydrous conditions to prevent the decomposition of the reducing agent.

    Hydroboration-Oxidation: Another method involves the hydroboration of 1-nonene followed by oxidation. This process uses borane (BH3) in tetrahydrofuran (THF) as the hydroborating agent, followed by oxidation with hydrogen peroxide (H2O2) in the presence of sodium hydroxide (NaOH).

Industrial Production Methods: In industrial settings, this compound is often produced through catalytic hydrogenation of 2-nonanone. This method involves the use of a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions to achieve efficient conversion.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form 2-nonanone. Common oxidizing agents include chromium trioxide (CrO3) in acetic acid or pyridinium chlorochromate (PCC).

    Reduction: The compound can be reduced to nonane using strong reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents such as thionyl chloride (SOCl2) to form 2-chlorononane.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide (CrO3) in acetic acid, pyridinium chlorochromate (PCC).

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3).

Major Products Formed:

    Oxidation: 2-Nonanone.

    Reduction: Nonane.

    Substitution: 2-Chlorononane, 2-Bromononane.

Scientific Research Applications

(2R)-Nonan-2-OL has a wide range of applications in scientific research, including:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules. It serves as a precursor in the preparation of various derivatives.

    Biology: Employed in studies involving the synthesis of biologically active compounds. It is used in the development of pharmaceuticals and agrochemicals.

    Medicine: Investigated for its potential therapeutic properties. It is used in the synthesis of drug candidates and active pharmaceutical ingredients.

    Industry: Utilized in the production of fragrances and flavors due to its pleasant odor. It is also used as a solvent and intermediate in the manufacture of other chemicals.

Mechanism of Action

The mechanism of action of (2R)-Nonan-2-OL involves its interaction with various molecular targets. As a secondary alcohol, it can participate in hydrogen bonding and other intermolecular interactions. In biological systems, it may interact with enzymes and receptors, influencing biochemical pathways. The specific pathways and targets depend on the context of its application, such as its role in drug synthesis or as a chiral auxiliary in organic reactions.

Comparison with Similar Compounds

    (2S)-Nonan-2-OL: The enantiomer of (2R)-Nonan-2-OL, differing in the stereochemistry at the second carbon.

    2-Nonanone: The ketone analog of this compound, lacking the hydroxyl group.

    1-Nonanol: A primary alcohol with the hydroxyl group attached to the first carbon of the nonane chain.

Uniqueness: this compound is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. Its chiral nature makes it valuable in asymmetric synthesis and enantioselective reactions. Compared to its enantiomer (2S)-Nonan-2-OL, it may exhibit different biological activities and interactions with chiral environments.

Properties

IUPAC Name

(2R)-nonan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20O/c1-3-4-5-6-7-8-9(2)10/h9-10H,3-8H2,1-2H3/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGDNVOAEIVQRFH-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCC[C@@H](C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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